![molecular formula C17H13F2N3O2S B11521358 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11521358.png)
2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a difluoromethyl group, and a sulfanyl-substituted phenyl ring. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.
Introduction of the Methyl and Oxo Groups: Methylation and oxidation reactions are employed to introduce the 9-methyl and 4-oxo functionalities.
Attachment of the Difluoromethylsulfanylphenyl Group: This involves nucleophilic substitution reactions where the difluoromethylsulfanylphenyl group is introduced to the amino position of the pyrido[1,2-a]pyrimidine core.
Formylation: The final step involves the formylation of the compound to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the oxo group.
Various Substituted Derivatives: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, research focuses on its potential use in treating diseases. The compound’s structure suggests it could inhibit certain enzymes or pathways involved in disease progression, making it a potential candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications, including the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group and the sulfanyl-substituted phenyl ring are key to its binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(Trifluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-({4-[(Methylthio)phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the difluoromethyl group. This group enhances its chemical stability and biological activity, making it more effective in its applications. The difluoromethyl group also influences the compound’s pharmacokinetic properties, potentially improving its bioavailability and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13F2N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[4-(difluoromethylsulfanyl)anilino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H13F2N3O2S/c1-10-3-2-8-22-15(10)21-14(13(9-23)16(22)24)20-11-4-6-12(7-5-11)25-17(18)19/h2-9,17,20H,1H3 |
InChI Key |
ZJQYDOOUQIRIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-YL]-2,5-dioxopyrrolidin-1-YL}benzoate](/img/structure/B11521286.png)
![3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine](/img/structure/B11521290.png)
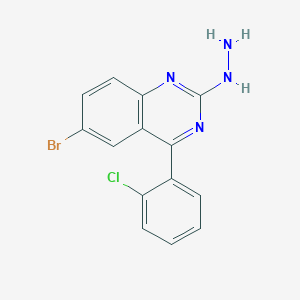
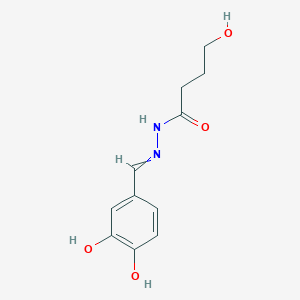
![Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11521297.png)
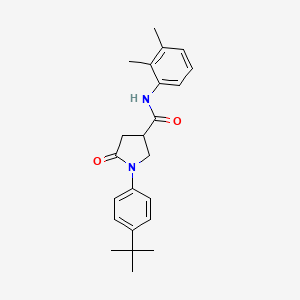
![N-[(5E)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11521302.png)
![(1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11521307.png)
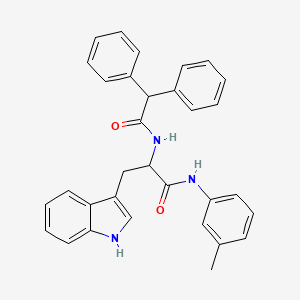
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11521315.png)
methanone](/img/structure/B11521329.png)
![1-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11521341.png)
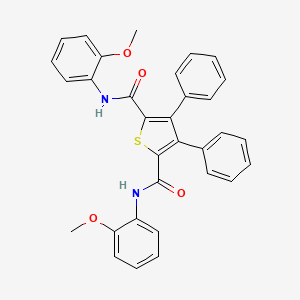
![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11521355.png)
